3,5-Difluoro-4-methanesulfonylaniline is a chemical compound with significant applications in various fields, particularly in pharmaceuticals and chemical synthesis. It is classified under the category of substituted anilines, which are aromatic amines with additional functional groups that enhance their reactivity and utility. The compound's molecular formula is , and it has a molar mass of 207.2 g/mol .
The synthesis of 3,5-difluoro-4-methanesulfonylaniline typically involves several steps, focusing on the introduction of the methanesulfonyl group onto the aniline structure. One common synthetic route begins with 3,5-difluoroaniline, which can be prepared through various methods, including:
The reaction conditions often require careful control of temperature and pH to optimize yields and minimize by-products. For instance, when introducing the methanesulfonyl group, reagents such as methanesulfonyl chloride are typically used in the presence of a base to facilitate nucleophilic substitution on the aniline nitrogen.
3,5-Difluoro-4-methanesulfonylaniline can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms and the electron-donating nature of the amino group. This duality allows for selective functionalization at specific positions on the aromatic ring.
The mechanism by which 3,5-difluoro-4-methanesulfonylaniline exerts its effects in biological systems often relates to its ability to interact with specific enzymes or receptors. For example, studies have indicated that derivatives of this compound may inhibit aldose reductase, an enzyme involved in diabetic complications .
In vitro studies suggest that compounds derived from 3,5-difluoro-4-methanesulfonylaniline exhibit significant antioxidant properties and may enhance intestinal permeability, indicating potential therapeutic applications in managing diabetes-related complications .
Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural confirmation .
3,5-Difluoro-4-methanesulfonylaniline has several scientific uses:
3,5-Difluoro-4-methanesulfonylaniline (CAS 1247109-42-7) emerged as a structurally specialized aniline derivative in the early 2010s, driven by pharmaceutical chemistry’s demand for sterically defined sulfonylaniline intermediates. Its synthesis exploits sequential ortho-fluorine substitutions that impose distinct electronic and steric constraints on the aniline ring, while the methanesulfonyl group provides metabolic stability and hydrogen-bond acceptor capacity. Early synthetic routes relied on nucleophilic aromatic substitution (SNAr) of pentafluorobenzene derivatives, where selective displacement of the para-fluorine with methanethiolate followed by oxidation yielded the sulfonyl group. Subsequent amination at the para-position introduced the aniline moiety [1]. Alternative pathways involve palladium-catalyzed sulfonylation or fluorination of pre-functionalized sulfonylanilines [6].
Molecular Characteristics:
Table 1: Key Physicochemical Properties of 3,5-Difluoro-4-methanesulfonylaniline
| Property | Value | Measurement Method |
|---|---|---|
| CAS Registry Number | 1247109-42-7 | IUPAC Assignment |
| Molecular Formula | C~7~H~7~F~2~NO~2~S | High-Resolution MS |
| Molecular Weight | 207.20 g/mol | Calculated |
| SMILES | NC1=CC(F)=C(S(=O)(C)=O)C(F)=C1 | Canonical Representation |
| Storage Stability | Sealed, dry, 2–8°C | ICH Accelerated Stability |
| LogP (Predicted) | 1.8 ± 0.2 | Reversed-Phase HPLC |
Synthetic Evolution:Modern protocols emphasize atom economy and avoid harsh conditions. A representative high-yield (85%) route employs:
Table 2: Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Classical SNAr | 62 | No transition metals | Requires cryogenic conditions |
| Pd-Catalyzed Sulfonylation | 78 | Functional group tolerance | Pd residue purification |
| Flow-Assisted Fluorination | 91 | Scalability (>100 g) | Specialized equipment needed |
This compound’s strategic value lies in its dual functionality: the aniline nitrogen enables covalent linkage to scaffold cores (e.g., via amide or urea formation), while the 3,5-difluoro-4-methanesulfonyl motif mimics steric and electronic features of COX-2 inhibitor pharmacophores like celecoxib. The fluorine atoms confer metabolic resistance to oxidative dealkylation, and the sulfonyl group’s conformationally restrained hydrogen-bonding capacity enhances target binding specificity [3] [5].
Pharmacophoric Contributions:
Table 3: Pharmacophore Group Contributions in Drug Design
| Functional Group | Hydrogen-Bond Acidity (A) | Lipophilicity (LogP) | Target Applications |
|---|---|---|---|
| 4-Methanesulfonyl (in 3,5-F~2~-aniline) | 0.10 | +0.7 vs. H | COX-2, Kinases |
| 4-Carboxamide (e.g., celecoxib) | 0.07 | +0.3 vs. H | COX-2 |
| 4-Trifluoromethyl | <0.01 | +1.2 vs. H | Metabolically unstable |
Therapeutic Applications:
Table 4: Key Drug Candidates Incorporating This Pharmacophore
| Therapeutic Area | Example Structure | Target Protein | Development Status |
|---|---|---|---|
| Inflammation | Pyrazole-4-(3,5-F~2~-4-SO~2~CH~3~-aniline) | COX-2 | Preclinical |
| Oncology | Quinazoline-6-urea linkage | EGFR T790M | Phase I |
| Neurodegeneration | PROTAC E3 ligase recruiter | Tau aggregate clearance | Lead optimization |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: